![molecular formula C13H14N4O2S2 B2840064 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 392291-87-1](/img/structure/B2840064.png)
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a thiadiazole derivative with potential applications in medicinal chemistry. Thiadiazoles are known for their versatile biological activities, making this compound of interest for further research and development.
Applications De Recherche Scientifique
Medicine: : It can be explored for its anticancer properties, as thiadiazole derivatives are known to interact with biological targets.
Biology: : It can be used in biochemical studies to understand cellular processes.
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Industry: : It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
Target of Action
Similar compounds such as acetazolamide are known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance in the body .
Mode of Action
It’s worth noting that acetazolamide, a compound with a similar structure, works by inhibiting the activity of carbonic anhydrase, thereby disrupting the balance of certain chemicals in the body .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that it may influence pathways related to fluid balance and ph regulation .
Pharmacokinetics
Similar compounds such as acetazolamide are known to be well absorbed in the gastrointestinal tract and metabolized in the liver .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may lead to changes in fluid balance and ph levels in the body .
Analyse Biochimique
Biochemical Properties
. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve multiple biochemical reactions .
Cellular Effects
The effects of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide on cells are diverse and depend on the type of cell and the cellular processes involved . This compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves the following steps:
Preparation of 5-acetamido-1,3,4-thiadiazole-2-thiol: : This can be achieved by reacting acetamide with thiosemicarbazide under acidic conditions.
Formation of the final compound: : The thiol group of 5-acetamido-1,3,4-thiadiazole-2-thiol is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes, ensuring proper control of reaction conditions, and implementing purification techniques to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Reduction: : Using reducing agents like tin(II) chloride or iron powder.
Substitution: : Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Sulfonic acid derivative: : From the oxidation of the thiol group.
Amine derivative: : From the reduction of a nitro group.
Substituted acetyl derivative: : From the substitution of the acetyl group.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structure and potential applications. Similar compounds include other thiadiazole derivatives, which also exhibit biological activities but may differ in their molecular targets and mechanisms of action.
List of Similar Compounds
Acetazolamide: : A well-known thiadiazole derivative used in medicine.
Dorzolamide: : Another thiadiazole derivative with applications in ophthalmology.
Methazolamide: : Similar to acetazolamide, used in the treatment of glaucoma.
Propriétés
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-8-4-3-5-10(6-8)15-11(19)7-20-13-17-16-12(21-13)14-9(2)18/h3-6H,7H2,1-2H3,(H,15,19)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHORQCQJWYEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
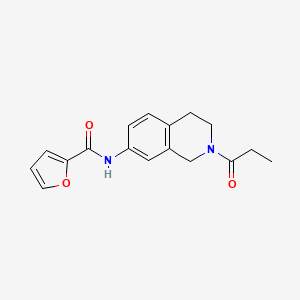
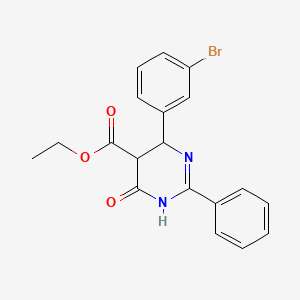
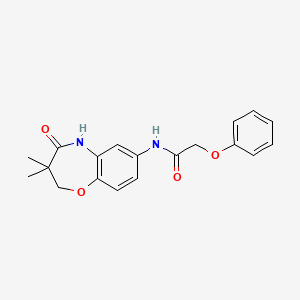
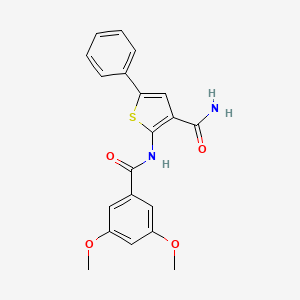
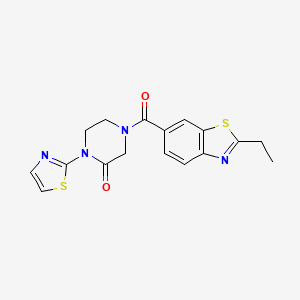
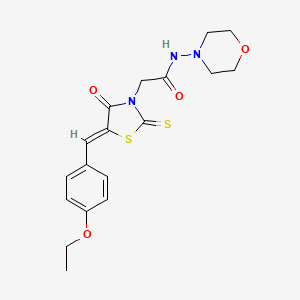
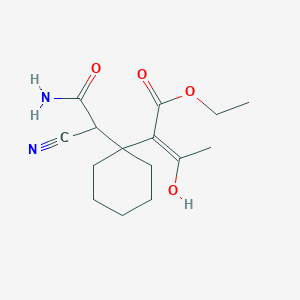

![4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2839993.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N'-[(4-FLUOROPHENYL)METHYL]ETHANEDIAMIDE](/img/structure/B2839994.png)
![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2839995.png)

![2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2840000.png)
![2-(IODOMETHYL)-1,7-DIOXASPIRO[4.5]DECANE](/img/structure/B2840002.png)
